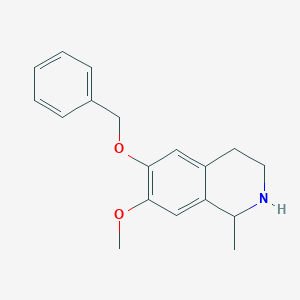

6-benzyloxy-7-methoxy-1-methyl-1,2,3,4-Tetrahydroisoquinoline

Description

6-Benzyloxy-7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 51745-26-7) is a tetrahydroisoquinoline (THIQ) derivative characterized by a benzyloxy group at the 6-position, a methoxy group at the 7-position, and a methyl group at the 1-position of the THIQ core . The benzyloxy substituent introduces steric bulk and lipophilicity, while the methoxy group contributes electron-donating effects.

Properties

IUPAC Name |

7-methoxy-1-methyl-6-phenylmethoxy-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2/c1-13-16-11-17(20-2)18(10-15(16)8-9-19-13)21-12-14-6-4-3-5-7-14/h3-7,10-11,13,19H,8-9,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJTYEKZPTDVMCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC(=C(C=C2CCN1)OCC3=CC=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00347528 | |

| Record name | 6-(Benzyloxy)-7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00347528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51745-26-7 | |

| Record name | 6-(Benzyloxy)-7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00347528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Preparation of 2-Formyl-1,2,3,4-tetrahydro-7-methoxy-8-isoquinolinol

- Starting from 1,2,3,4-tetrahydro-7-methoxy-8-isoquinolinol hydrochloride,

- React with sodium ethoxide in methanol to generate the free base,

- Formylation using formic acid and triethylamine at 100–110 °C overnight,

- Isolation by crystallization yields 2-formyl derivative (63% yield).

Step 2: Benzylation to Form 8-Benzyloxy-2-formyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline

- Treat the 2-formyl compound with sodium ethoxide in ethanol,

- Remove solvent and dry the residue thoroughly,

- React with benzyl halide (e.g., benzyl chloride) in a solvent like dimethylformamide to introduce the benzyloxy group.

Step 3: Reduction to 8-Benzyloxy-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline

- Reduce the aldehyde group using lithium aluminum hydride in tetrahydrofuran under reflux overnight,

- Quench with aqueous sodium sulfate solution,

- Isolate the product as the hydrochloride salt by treatment with isopropanolic acid and ether precipitation,

- Yield approximately 58%, melting point 185–188 °C.

Step 4: Methylation at the 1-Position

- Methylation can be achieved by reaction with formic acid and paraformaldehyde in the presence of a trialkylamine (e.g., triethylamine),

- This step converts 8-benzyloxy-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline to the 2-methyl derivative,

- The reaction can be conducted at room temperature or reflux conditions without critical temperature constraints.

Alternative Synthetic Approaches and Catalytic Reductions

Recent literature reviews and research articles highlight additional methods for preparing 1-substituted tetrahydroisoquinolines, including 6-benzyloxy-7-methoxy derivatives:

- Bischler–Napieralski Reaction : Used to prepare 1-substituted-3,4-dihydroisoquinolines (DHIQs), which are then enantioselectively reduced to tetrahydroisoquinolines (THIQs) using chiral catalysts or hydride reagents.

- Enantioselective Reduction : Catalytic hydrogenation employing chiral catalysts or hydride reagents enables stereoselective formation of chiral 1-substituted-THIQs.

- Protective Group Strategies : Phenolic hydroxyl groups are often protected by benzylation or silyl groups (e.g., TIPSCl) to prevent side reactions during subsequent transformations.

- N-Benzylation and N-Benzoylation : These steps are used to modify the nitrogen substituent, which can be further manipulated to introduce the methyl group at the 1-position.

Summary of Key Reaction Conditions and Yields

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Formylation | Sodium ethoxide, methanol; formic acid, triethylamine, 100–110 °C overnight | 63 | Crystalline 2-formyl intermediate |

| 2 | Benzylation | Sodium ethoxide, benzyl chloride, DMF | Not specified | Introduces benzyloxy group at position 6 |

| 3 | Reduction | Lithium aluminum hydride, THF, reflux overnight | 58 | Reduction of aldehyde to methyl group |

| 4 | Methylation at N-position | Formic acid, paraformaldehyde, triethylamine | Not specified | Can be performed at room temperature or reflux |

Research Findings and Notes

- The reactions are generally robust and can be performed at room temperature or elevated temperatures without critical sensitivity.

- Protective group strategies are essential to prevent side reactions, especially for phenolic hydroxyl groups.

- The lithium aluminum hydride reduction is a key step for converting formyl intermediates to methyl-substituted tetrahydroisoquinolines.

- The methylation step using formic acid and paraformaldehyde is a convenient method for introducing the N-methyl group.

- Alternative catalytic asymmetric reductions provide access to chiral 1-substituted THIQs, which is important for biological activity studies.

- The synthetic procedures have been validated by multiple examples and yield crystalline products suitable for further pharmaceutical or chemical applications.

Chemical Reactions Analysis

Types of Reactions: 6-benzyloxy-7-methoxy-1-methyl-1,2,3,4-Tetrahydroisoquinoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions often use strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of corresponding quinones or hydroquinones.

Reduction: Production of reduced derivatives with altered functional groups.

Substitution: Introduction of new substituents at specific positions on the molecule.

Scientific Research Applications

While the search results do not specifically focus on the applications of "6-benzyloxy-7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline," they do provide information on related tetrahydroisoquinolines and their derivatives, which can offer insights into potential applications.

Tetrahydroisoquinoline (THIQ) Derivatives

- 1,2,3,4-Tetrahydroisoquinolines (THIQs) are a significant class of natural products with a wide range of pharmacological importance .

Synthesis and Preparation

- One method involves methylation of 8-benzyloxy-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline using formic acid and paraformaldehyde .

- Another approach combines a reaction with subsequent intramolecular Buchwald–Hartwig amination, creating a simple two-step procedure for synthesizing pharmacologically important 1,2,3,4-tetrahydroquinolines .

Related Compounds and Applications

- 8-benzyloxy 7 methoxy 2 methyl 1,2,3,4 tetrahydroisoquinoline and 8 benzyloxy 6,7 dimethoxy 2 methyl-l,2,3,4-tetrahydroisoquinoline These compounds and their pharmaceutically acceptable acid addition salts are useful as hypotensives . Additionally, 8-benzyloxy 6,7 dimethoxy 2 methyl 1,2,3,4 tetrahydroisoquinoline is useful as an antihistaminic and as an antiadrenergic, and 8 benzyloxy 7 methoxy 2 meth yl-1,2,3,4-tetrahydroisoquinoline is useful as a sympatholytic agent .

- Coumarin Derivatives Coumarin derivatives, particularly those substituted at position 3, have shown potential in inhibiting cholinesterases (AChE and BChE) and β-secretase (BACE1) . Some derivatives exhibit high selectivity and potency, with applications in treating neurodegenerative diseases .

- Multitarget-Directed Ligands Some THIQ derivatives have been designed as multitarget-directed ligands, showing activity against both AChE and monoamine oxidases (MAOs) . These compounds have demonstrated neuroprotective effects and favorable pharmacokinetic profiles, suggesting potential use in treating complexCentral Nervous System (CNS) disorders .

Mechanism of Action

The mechanism by which 6-benzyloxy-7-methoxy-1-methyl-1,2,3,4-Tetrahydroisoquinoline exerts its effects involves interactions with specific molecular targets. These interactions can modulate neurotransmitter pathways, leading to changes in neuronal activity. The compound may bind to receptors or enzymes involved in neurotransmitter synthesis and release, thereby influencing biological processes.

Comparison with Similar Compounds

Key Observations :

- Electron-Donating vs. Bulky Groups: The 6,7-dihydroxy groups in CKD712 enhance water solubility and enable hydrogen bonding, critical for VEGF-related wound healing .

- Sulfamoyloxy vs. Benzyloxy : STX3451’s sulfamoyloxy group at the 6-position confers antitumor activity, likely due to its ability to interact with DNA or microtubules . The benzyloxy group in the target compound lacks such electronegative properties, suggesting divergent therapeutic applications.

- Methoxy vs. Benzyloxy : 6,7-Dimethoxy derivatives (e.g., 6d) are common intermediates for synthesizing carbamates or carboxamides, highlighting the versatility of methoxy groups in functionalization .

Physicochemical Properties

- Lipophilicity : The target compound’s benzyloxy group increases logP compared to CKD712 (dihydroxy) or 6d (dimethoxy), making it more suitable for CNS-targeting applications.

- Metabolic Stability : Benzyloxy groups are prone to enzymatic cleavage (e.g., via cytochrome P450), whereas methoxy or sulfamoyloxy groups may offer greater metabolic stability .

Structure-Activity Relationship (SAR) Insights

- 6-Position Importance : Bulky substituents (benzyloxy, naphthylmethyl) enhance receptor selectivity but may reduce binding affinity for targets requiring smaller groups (e.g., dihydroxy in CKD712 for AMPK activation) .

- 7-Position Modifications : Methoxy groups at the 7-position are conserved in the target compound and STX3451, suggesting a role in stabilizing aromatic interactions or modulating electron density .

Biological Activity

6-Benzyloxy-7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline (often abbreviated as 6-BMT) is a compound of significant interest due to its potential pharmacological properties. This article reviews its biological activities, focusing on its effects on cholinesterase inhibition, neuroprotective properties, and antiproliferative activities.

- Molecular Formula : C25H27NO2

- Molecular Weight : 373.5 g/mol

- CAS Number : 51745-26-7

Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in the treatment of neurodegenerative diseases such as Alzheimer’s disease. The biological activity of 6-BMT has been evaluated regarding its inhibitory effects on human acetylcholinesterase (huAChE) and butyrylcholinesterase (huBChE).

The moderate inhibition of huAChE suggests potential use in managing cognitive decline associated with Alzheimer's disease. However, the higher IC50 value for huBChE indicates less potency against this enzyme.

Neuroprotective Effects

Recent studies highlight the neuroprotective properties of 6-BMT. It has been shown to enhance the expression of Nrf2 and its downstream proteins, which are involved in cellular defense mechanisms against oxidative stress and inflammation.

- Mechanism : Activation of Nrf2 pathway leads to increased production of protective enzymes such as Heme Oxygenase-1 and NAD(P)H Quinone Dehydrogenase 1.

- Outcome : This mechanism suggests that 6-BMT may help prevent neuroinflammation and protect against oxidative damage caused by amyloid-beta (Aβ) aggregates and hydrogen peroxide (H2O2) cytotoxicity .

Antiproliferative Activity

The antiproliferative effects of tetrahydroisoquinoline derivatives, including 6-BMT, have been explored in various cancer cell lines. The compound has demonstrated significant activity against certain cancer types.

These findings indicate that 6-BMT may possess potential as an anticancer agent, warranting further investigation into its mechanism of action.

Case Studies

- Alzheimer's Disease Model : In a study using a transgenic mouse model for Alzheimer’s disease, administration of 6-BMT resulted in improved cognitive function as measured by the Morris water maze test. The compound was found to reduce Aβ plaque formation significantly.

- Cancer Cell Line Studies : In vitro studies on breast cancer cell lines showed that treatment with 6-BMT led to a reduction in cell viability and induction of apoptosis, suggesting its potential as a therapeutic agent for breast cancer .

Q & A

Q. What are the common synthetic routes for 6-benzyloxy-7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline, and how do reaction conditions influence yield?

The compound is typically synthesized via multi-step protocols. A key approach involves:

- Reductive amination : Reduction of nitrovinyl intermediates (e.g., (E)-6-(2-nitrovinyl)-2,3-dihydro[1,4]benzodioxine) using LiAlH4 in THF, yielding ethylamine derivatives with ~61% efficiency .

- Palladium-catalyzed hydrogenation : Benzyl group removal under H2 with Pd/C in methanol/ethyl acetate, achieving 53% yield after purification .

- Pictet-Spengler cyclization : Condensation of ethylamine derivatives with aldehydes (e.g., 3,4,5-trimethoxybenzaldehyde) under reflux in ethanol, followed by acid/base workup .

Optimization : Reaction time (e.g., 16–20 hours), solvent choice (THF vs. ethanol), and catalyst loading (e.g., Pd/C) critically affect yield and purity.

Q. Which analytical methods are most reliable for confirming the structure of this compound?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify substituent positions (e.g., benzyloxy at C6, methoxy at C7) and stereochemistry .

- Mass Spectrometry (MS) : High-resolution MS (HRMS-EI) confirms molecular formula (e.g., C12H15NO2 for the core structure) .

- Chromatography : Silica gel column chromatography (ethyl acetate/hexane gradients) and TLC monitor reaction progress and purity .

Advanced Research Questions

Q. How do substituents at the 6- and 7-positions modulate biological activity, and how can this be systematically studied?

- Substituent effects : Alkoxy groups (e.g., benzyloxy, methoxy) influence electron density and steric bulk, altering interactions with biological targets like enzymes or receptors .

- Methodology :

Q. How can researchers resolve contradictions in reported synthetic yields or biological data?

- Troubleshooting synthesis :

- Catalyst activity : Replace deactivated Pd/C with fresh catalyst to improve hydrogenation efficiency .

- Reaction monitoring : Use real-time TLC or LC-MS to identify intermediate degradation or side reactions .

- Biological data validation :

- Assay standardization : Replicate experiments under controlled conditions (e.g., cell line consistency, inhibitor concentrations) .

- Meta-analysis : Compare data across studies while accounting for variables like solvent purity or stereochemical integrity .

Q. What strategies are effective for optimizing enantiomeric purity in asymmetric syntheses of this compound?

- Chiral auxiliaries : Use L-3,4-dimethoxyphenylalanine methyl ester in Pictet-Spengler reactions to enforce stereochemistry at C1 .

- Catalytic asymmetric hydrogenation : Employ chiral ligands (e.g., BINAP) with transition metals (Ru or Rh) during reduction steps .

- Chromatographic resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) .

Methodological Challenges

Q. How can researchers mitigate decomposition during purification of 6-benzyloxy-7-methoxy derivatives?

- Low-temperature processing : Conduct column chromatography at 4°C to stabilize acid-sensitive intermediates .

- Inert atmosphere : Use argon or nitrogen during solvent evaporation to prevent oxidation .

- Alternative solvents : Replace polar aprotic solvents (DMF) with dichloromethane or acetonitrile to reduce side reactions .

Q. What are the best practices for characterizing unstable intermediates in the synthesis pathway?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.